molecular formula C12H7BrN2O B11798133 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole

Cat. No.: B11798133
M. Wt: 275.10 g/mol
InChI Key: ISTVZBXZHIPSHU-UHFFFAOYSA-N
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Description

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole is a heterocyclic compound that features a bromine atom, a pyridine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which is then subjected to further reactions to introduce the pyridine and isoxazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct biological activities and chemical reactivity. This combination of structural features makes it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

7-bromo-3-pyridin-2-yl-1,2-benzoxazole

InChI

InChI=1S/C12H7BrN2O/c13-9-5-3-4-8-11(15-16-12(8)9)10-6-1-2-7-14-10/h1-7H

InChI Key

ISTVZBXZHIPSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

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